N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide
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Overview
Description
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide is a chemical compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is part of the nitrosourea family, which is known for its potent alkylating properties. These properties make it a valuable agent in cancer treatment, especially for brain tumors and leukemia .
Preparation Methods
The synthesis of N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with 2-chloroethylamine under nitrosation conditions. The reaction is usually carried out in an acidic medium to facilitate the nitrosation process. Industrial production methods often employ phase-transfer catalysis to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield amines and other reduced nitrogen compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly with nucleophiles like thiols and amines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols
Scientific Research Applications
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and nitrosoureas.
Biology: This compound is used in studies related to DNA alkylation and repair mechanisms.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide involves the alkylation of DNA. The compound generates reactive intermediates that form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair .
Comparison with Similar Compounds
N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide is compared with other nitrosoureas such as carmustine (BCNU), lomustine, and nimustine. While all these compounds share similar alkylating properties, this compound is unique due to its specific structural features that enhance its reactivity and selectivity towards certain cancer cells . Similar compounds include:
- Carmustine (BCNU)
- Lomustine
- Nimustine
- N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea
Properties
CAS No. |
834-65-1 |
---|---|
Molecular Formula |
C9H11ClN2O3S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
N-(2-chloroethyl)-4-methyl-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-8-2-4-9(5-3-8)16(14,15)12(11-13)7-6-10/h2-5H,6-7H2,1H3 |
InChI Key |
MXKIEKHOTITTDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)N=O |
Origin of Product |
United States |
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